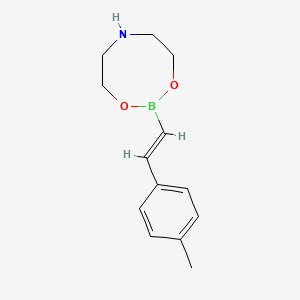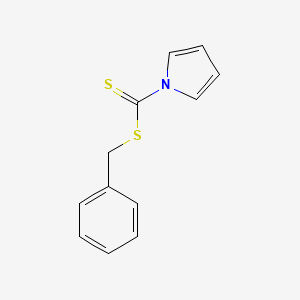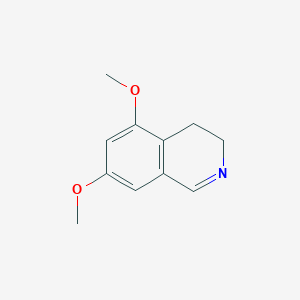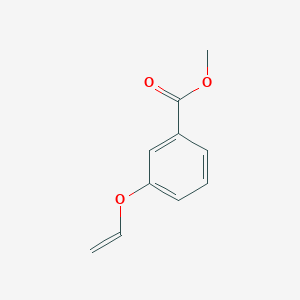
4-Methyl-beta-styrylboronic acid diethanolamine ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-beta-styrylboronic acid diethanolamine ester is a boronic acid derivative with the molecular formula C₁₃H₁₈BNO₂ and a molecular weight of 231.10 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions . It is a white solid at room temperature and has a melting point of 205-213°C .
Métodos De Preparación
The synthesis of 4-Methyl-beta-styrylboronic acid diethanolamine ester typically involves a boron substitution reaction. This process requires boron reagents and suitable substrates . One common method is the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-beta-styrylboronic acid diethanolamine ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K₂CO₃), and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions include various substituted styrenes and other organic compounds .
Aplicaciones Científicas De Investigación
4-Methyl-beta-styrylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-beta-styrylboronic acid diethanolamine ester in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid derivative. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid derivative.
Comparación Con Compuestos Similares
4-Methyl-beta-styrylboronic acid diethanolamine ester can be compared with other boronic acid derivatives used in Suzuki-Miyaura coupling reactions, such as:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Vinylboronic acid
What sets this compound apart is its unique structure, which allows for the formation of specific carbon-carbon bonds that may not be achievable with other boronic acid derivatives . This uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.
Propiedades
Número CAS |
608534-31-2 |
|---|---|
Fórmula molecular |
C13H18BNO2 |
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3 |
Clave InChI |
CPKXHEJAUDGMRT-UHFFFAOYSA-N |
SMILES |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
SMILES isomérico |
B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C |
SMILES canónico |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(3-bromophenyl)-4-(4-chlorophenyl)butane](/img/structure/B3329533.png)



![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3329567.png)




![Methyl (R)-4-((7R,8S,9S,10R,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B3329594.png)
